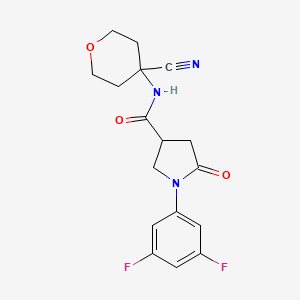
methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMF is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. DMF has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
DMF's mechanism of action is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMF has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. DMF has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, DMF has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
実験室実験の利点と制限
DMF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. DMF is also soluble in a variety of solvents, making it easy to work with. However, DMF has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, DMF can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
DMF has shown great promise in biomedical research, and there are several future directions for its use. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF may also have potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, DMF may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand DMF's mechanism of action and potential applications in biomedical research.
合成法
DMF can be synthesized using various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole-4-carboxylic acid methyl ester in the presence of a base such as sodium hydride. The synthesis of DMF is a complex process that requires careful attention to detail to ensure high yields and purity.
科学的研究の応用
DMF has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMF has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-5-6-11(7-9(8)2)17-22(19,20)13-12(14(18)21-4)10(3)15-16-13/h5-7,17H,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJHGPQMEMJJBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

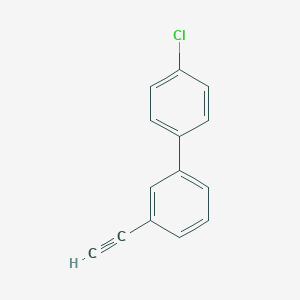
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)
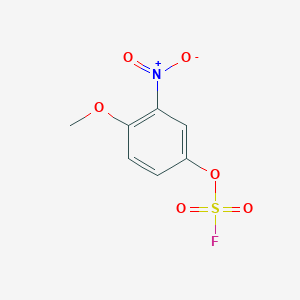
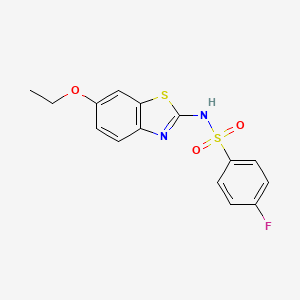
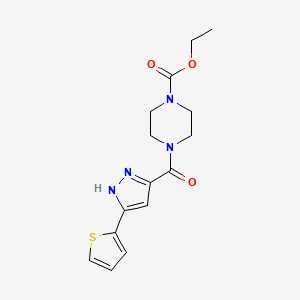
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)
